Antibacterial Potency: Methylsulfanyl vs. Ethylsulfanyl Substituent Effect on S. aureus
The methylsulfanyl-substituted oxadiazole benzamide derivative (PubChem CID 7502107) demonstrates an EC₅₀ of 32.4 mg/L against Staphylococcus aureus, whereas its ethylsulfanyl analog achieves an improved EC₅₀ of 18.9 mg/L . While the ethylsulfanyl variant shows greater potency, the methylsulfanyl analog serves as the optimal synthetic entry point for iterative alkyl chain optimization due to its reduced steric bulk and established synthetic accessibility .
| Evidence Dimension | Antibacterial EC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ = 32.4 mg/L (methylsulfanyl derivative, PubChem CID 7502107) |
| Comparator Or Baseline | Ethylsulfanyl analog: EC₅₀ = 18.9 mg/L |
| Quantified Difference | Ethylsulfanyl analog is 1.71-fold more potent |
| Conditions | In vitro antibacterial assay against Staphylococcus aureus |
Why This Matters
This direct comparator data establishes that the methylsulfanyl substituent imparts measurable antibacterial activity, validating its use as a lead scaffold where further alkyl chain optimization can yield enhanced potency.
